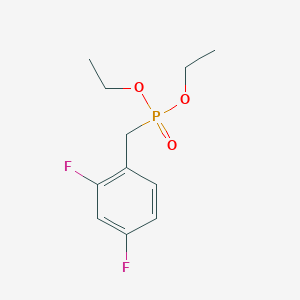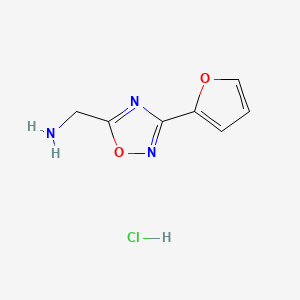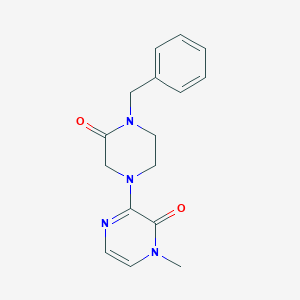
(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C7H11IN2O . It has a molecular weight of 266.079 Da . The compound is solid or semi-solid or liquid or lump in its physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol”, involves various methods. One common method is the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More specific synthesis methods for this compound are not available in the searched resources.Molecular Structure Analysis
The InChI code for “(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol” is 1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol” is a solid or semi-solid or liquid or lump . It has a molecular weight of 266.079 Da . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Precursor to Biomimetic Chelating Ligands
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a related compound, demonstrates the potential for use as a precursor in the synthesis of biomimetic chelating ligands. This process involves moderate-to-excellent yields across multiple steps, indicating its feasibility for producing ligands that mimic biological molecules (Gaynor, McIntyre, & Creutz, 2023).
Antimicrobial Activity
A study on derivatives of 1H-pyrazole compounds, including those similar to (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol, reveals significant antimicrobial activity. Compounds with methoxy groups, in particular, displayed high antimicrobial efficacy, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012) (Kumar et al., 2012).
Functionalization with D-Glucopyranose
The functionalization of iodopyrazoles with D-Glucopyranose is another notable application. This process involves silylation and glucosilation steps, leading to the formation of β-N-nucleosides, indicating potential uses in nucleoside analogs or drug development (Randow & Miethchen, 1991) (Randow & Miethchen, 1991).
Synthesis of Novel Pyrazole Derivatives
Research on the synthesis of novel pyrazole derivatives, including those related to (4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol, has been conducted. These derivatives, identified through spectroscopic methods, indicate potential applications in various chemical and pharmaceutical fields (Hote & Lokhande, 2014) (Hote & Lokhande, 2014).
Methanol Synthesis
A significant application is in the eco-friendly synthesis of methanol directly from carbon dioxide, using iron(II) scorpionate catalysts and derivatives of pyrazol-1-yl. This represents a sustainable approach to producing methanol, a vital industrial chemical (Ribeiro, Martins, & Pombeiro, 2017) (Ribeiro, Martins, & Pombeiro, 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
(4-iodo-2-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFBHOPJOJZTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-1-isopropyl-1H-pyrazol-5-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)



![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)
![2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2471100.png)


![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)

![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
